1-ethyl-2-oxo-5-indolinesulfonamide
Description
1-Ethyl-2-oxo-5-indolinesulfonamide is a sulfonamide derivative featuring a partially saturated indoline core. Its structure includes:
- A 1-ethyl group at the indoline nitrogen.
- A 2-oxo (keto) moiety at position 2.
- A sulfonamide group at position 5.
This compound is of interest due to sulfonamides' broad applications in medicinal chemistry, including enzyme inhibition and antimicrobial activity. Its structural features influence solubility, metabolic stability, and target binding efficiency .
Properties
IUPAC Name |
1-ethyl-2-oxo-3H-indole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c1-2-12-9-4-3-8(16(11,14)15)5-7(9)6-10(12)13/h3-5H,2,6H2,1H3,(H2,11,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKFJVQQMDLNDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Indoline vs. Benzo[cd]indole ()
- 1-Ethyl-2-oxo-5-indolinesulfonamide : The indoline core is partially saturated, enhancing conformational flexibility compared to fully aromatic systems. This may improve membrane permeability but reduce planarity for π-π stacking interactions.
- The sulfonamide at position 6 (vs. 5 in the target compound) alters electronic distribution and hydrogen-bonding capacity .
Indoline vs. Indazole ()
- The carboxylate group at position 3 introduces acidity, contrasting with the neutral sulfonamide in the target compound. This structural divergence may shift activity toward different biological targets (e.g., metalloenzymes) .
Substituent Effects
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